molecular formula C18H20F3N5 B15120380 4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine

4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine

Cat. No.: B15120380
M. Wt: 363.4 g/mol
InChI Key: QYRQWJCXKNBGAD-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Substitution Reactions:

    Cyclization: The formation of the octahydropyrrolo[3,4-b]pyrrole ring system involves cyclization reactions, often facilitated by catalysts or under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyrimidine core interacts with the active site of the target molecule. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-6-{5-[4-(methyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine: Similar structure but lacks the trifluoromethyl group.

    4,5-Dimethyl-6-{5-[4-(chloromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for research and development.

Properties

Molecular Formula

C18H20F3N5

Molecular Weight

363.4 g/mol

IUPAC Name

1-(5,6-dimethylpyrimidin-4-yl)-5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole

InChI

InChI=1S/C18H20F3N5/c1-11-12(2)23-10-24-17(11)26-6-4-13-8-25(9-15(13)26)16-7-14(3-5-22-16)18(19,20)21/h3,5,7,10,13,15H,4,6,8-9H2,1-2H3

InChI Key

QYRQWJCXKNBGAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCC3C2CN(C3)C4=NC=CC(=C4)C(F)(F)F)C

Origin of Product

United States

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